Amphetamine-d6
Description
Amphetamine-d6 (deuterated amphetamine) is a stable isotope-labeled analog of amphetamine, where six hydrogen atoms are replaced with deuterium. It is primarily used as an internal standard (IS) in analytical chemistry to enhance the accuracy and precision of mass spectrometry (MS)-based methods, such as liquid chromatography-tandem MS (LC-MS/MS) or gas chromatography-MS (GC-MS). Its deuterated structure provides a distinct mass shift, enabling reliable differentiation from the non-deuterated analyte during quantitation . Applications span forensic toxicology, pharmacokinetic studies, and wastewater analysis for detecting illicit amphetamine use .
Properties
CAS No. |
73758-26-6 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D |
InChI Key |
KWTSXDURSIMDCE-ZQLKWRTGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Amphetamine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated amphetamine but may exhibit slight differences in reaction rates due to the kinetic isotope effect.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deuterated analogs of amphetamine derivatives such as deuterated phenylacetone, deuterated benzyl alcohol, and deuterated phenylpropanolamine .
Scientific Research Applications
Mass Spectrometry Standard
Amphetamine-d6 is widely utilized as an internal standard in mass spectrometry. Its incorporation enhances the reliability and accuracy of quantitative analyses, especially in forensic toxicology where precise measurement of drug concentrations in biological samples is critical. By using this compound, researchers can ensure reproducibility and accuracy in detecting and quantifying amphetamines, thus providing a robust framework for forensic investigations (Paul and Cole, 2001) .
Pharmacokinetic Studies
As a deuterated analog of amphetamine, this compound plays a crucial role in pharmacokinetic studies. Researchers employ this compound to track the metabolic pathways of amphetamines within the human body. This tracking allows for a better understanding of how amphetamines are metabolized and their pharmacological effects, particularly in therapeutic contexts such as the treatment of Attention Deficit Hyperactivity Disorder (ADHD) (Czarny and Hornbeck, 1989) .
Table 1: Pharmacokinetic Studies Utilizing this compound
| Study Reference | Objective | Methodology | Key Findings |
|---|---|---|---|
| Paul and Cole (2001) | Quantification of amphetamines | Mass spectrometry with this compound as internal standard | Enhanced accuracy in drug detection |
| Czarny and Hornbeck (1989) | Metabolic pathway analysis | Pharmacokinetic modeling | Insights into metabolism of amphetamines |
Metabolic Profiling
This compound is instrumental in metabolic profiling studies that analyze the pharmacokinetics of both amphetamine and methamphetamine. For instance, a study demonstrated the use of this compound as an internal standard to monitor the concentrations of these substances over time following administration. Results indicated that peak concentrations were observed between 3 to 7 hours post-dose, emphasizing the importance of using stable isotopes for accurate monitoring (Mohan et al., 2016) .
Table 2: Metabolic Profiles Using this compound
| Compound | Peak Concentration (ng/mL) | Time Post-Dose (h) |
|---|---|---|
| Amphetamine | 148 - 2271 | 3 - 7 |
| Methamphetamine | 615 - 7361 | 3 - 7 |
Forensic Toxicology
In forensic toxicology, this compound serves as a critical tool for differentiating between therapeutic and illicit use of amphetamines. The ability to analyze enantiomeric profiles using deuterated standards allows forensic scientists to discern the origins of detected substances, providing essential insights into drug abuse patterns and potential legal implications (Cody et al., 2004) .
Case Study: Excretion Profile Analysis
A study investigated the excretion profile of mixed salt amphetamine preparations using this compound as an internal standard. The findings revealed significant differences in the excretion rates between enantiomers, which can aid forensic experts in determining whether a detected substance was used therapeutically or illicitly (Cody et al., 2004) .
Research on Drug Interactions and Effects
This compound is also utilized in research examining drug interactions and their effects on various populations, including those with ADHD. Studies have shown that proper dosing can lead to improved brain development and neuronal growth among patients with ADHD when monitored accurately using deuterated compounds like this compound (Hart et al., 2013; Spencer et al., 2013; Frodl and Skokauskas, 2012) .
Mechanism of Action
Amphetamine-d6 exerts its effects by stimulating the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals . It enters the presynaptic terminal through the dopamine transporter and displaces neurotransmitters from vesicles, leading to increased levels of free catecholamines in the synapse . This results in enhanced neurotransmission and the characteristic stimulant effects of amphetamine .
Comparison with Similar Compounds
Amphetamine-d6 belongs to a broader class of deuterated internal standards and amphetamine analogs. Below is a detailed comparison of its structural, functional, and regulatory attributes relative to similar compounds.
Structural and Functional Differences
Key Compounds:
Methamphetamine-d9 : The N-methylated, deuterated analog of methamphetamine. Like this compound, it serves as an IS but is specific to methamphetamine detection. The addition of a methyl group increases lipophilicity, altering its chromatographic retention time compared to this compound .
4-Bromo this compound Hydrochloride : A brominated, deuterated variant (C9H7D6BrClN, MW 256.6) used in neurochemical research. The bromine substituent modifies receptor binding affinity, making it suitable for studying serotonin and dopamine pathways, unlike this compound, which is primarily analytical .
MDMA-d5 (3,4-Methylenedioxymethamphetamine-d5) : Deuterated MDMA with five deuterium atoms. It is structurally distinct due to the methylenedioxy ring, targeting MDMA-specific assays .
Cocaine-d3 : A deuterated IS for cocaine analysis. Unlike this compound, it belongs to a different drug class but shares similar analytical utility in MS workflows .
Table 1: Comparative Data for this compound and Similar Compounds
Analytical Performance
- Mass Spectrometry: this compound provides a +6 Da mass shift, improving signal specificity compared to non-deuterated amphetamine. In contrast, methamphetamine-d9 offers a +9 Da shift, while MDMA-d5 and cocaine-d3 exhibit smaller shifts (+5 and +3 Da, respectively) .
- Chromatographic Behavior: Deuterated analogs generally elute slightly earlier than their non-deuterated counterparts due to reduced hydrophobicity. However, structural modifications (e.g., bromine in 4-Bromo this compound) significantly alter retention times .
Pharmacological and Regulatory Considerations
- Therapeutic vs. Analytical Use: Unlike non-deuterated amphetamines (e.g., mixed amphetamine salts), this compound lacks therapeutic applications due to its role as an IS .
- Regulatory Status : this compound is classified as a Schedule II compound in the U.S., similar to methamphetamine-d9 and cocaine-d3, due to its structural relation to controlled substances .
Biological Activity
Amphetamine-d6 is a deuterated derivative of amphetamine, primarily used in pharmacological research to study the metabolic pathways and biological effects of amphetamines. This compound is significant for its role in understanding the mechanisms of action of amphetamines, particularly in relation to dopamine and other monoamine neurotransmitters.
This compound exhibits similar pharmacological properties to its non-deuterated counterparts, primarily engaging with the dopamine transporter (DAT). The mechanism involves:
- Inhibition of DAT : this compound blocks DAT, preventing the reuptake of dopamine from the synaptic cleft, which leads to increased extracellular dopamine levels .
- Reverse Transport : It facilitates the reverse transport of dopamine, allowing it to flow out of neurons into the synaptic space .
- Effects on Vesicular Storage : this compound disrupts the storage of monoamines in vesicles, enhancing their availability in the cytoplasm and promoting further release into the synapse .
Pharmacokinetics
Research indicates that deuteration can affect the pharmacokinetic profile of amphetamines. For instance, studies have shown that deuterated compounds may exhibit altered absorption rates and half-lives compared to their non-deuterated forms. However, specific pharmacokinetic data for this compound is limited.
Biological Activity and Effects
This compound retains the stimulant effects typical of amphetamines, including increased locomotion and euphoria. Its biological activity has been investigated through various experimental models:
- Dopaminergic Effects : Studies demonstrate that this compound induces significant increases in dopamine levels in both animal models and human subjects .
- Conditioned Place Preference (CPP) : Research has shown that this compound can induce CPP in rodent models, indicating its rewarding properties similar to those observed with regular amphetamine .
Case Studies and Research Findings
- Dopamine Release Studies :
- Behavioral Studies :
- Pharmacological Comparisons :
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Dopamine Transport Inhibition | Blocks DAT leading to increased extracellular dopamine levels |
| Reverse Transport | Facilitates efflux of dopamine into synapse |
| Vesicular Disruption | Alters storage dynamics of monoamines in presynaptic terminals |
| Conditioned Place Preference | Induces CPP in rodent models indicating rewarding effects |
| Age-Dependent Effects | Variations in response observed between adolescent and adult subjects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
